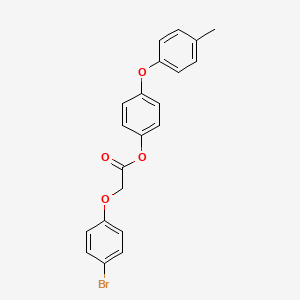

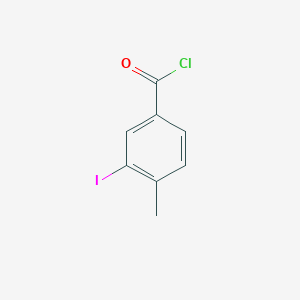

![molecular formula C21H23BrN6O3 B2438163 8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896834-00-7](/img/structure/B2438163.png)

8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H23BrN6O3 and its molecular weight is 487.358. The purity is usually 95%.

BenchChem offers high-quality 8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

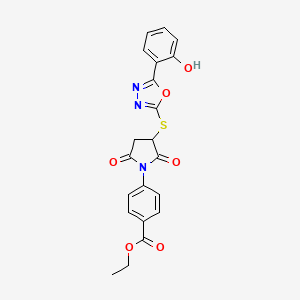

Fluorescent Dyes and Imaging Agents

STK852267 serves as an intermediate in the synthesis of BODIPY-containing fluorescent dyes . BODIPY dyes are widely used in fluorescence imaging due to their high quantum yield, photostability, and tunable emission wavelengths. Researchers utilize these dyes for cellular imaging, tracking biological processes, and studying protein localization within cells .

Photosensitizer Development

Researchers have employed STK852267 as a precursor in the synthesis of BODIPY-containing photosensitizer dyes . These photosensitizers exhibit antibacterial activity and can potentially be used in photodynamic therapy (PDT). PDT involves selectively targeting and destroying cancer cells or pathogens using light activation of the photosensitizer. The morpholino group in STK852267 contributes to its binding properties, making it a promising candidate for such applications .

Anticancer Research

While direct studies on STK852267 are limited, related compounds with similar structural features have been investigated for their anticancer activity . Researchers have synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives and evaluated their effects against cancer cells. These derivatives may hold potential as novel anticancer agents, although further research is needed to explore their mechanisms of action and efficacy .

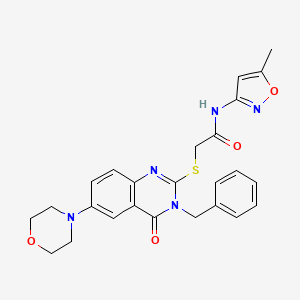

ATRP Initiator in Polymer Chemistry

STK852267, with its bromoisobutyrate functionality, is commonly used as an ATRP (atom transfer radical polymerization) initiator . ATRP is a versatile method for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersities. Researchers utilize ATRP initiators like STK852267 to create functional polymers for drug delivery, coatings, and materials science .

Neutrophil Biology Studies

Although not directly related to STK852267, understanding neutrophil biology is crucial for immune response research. Neutrophils play essential roles in inflammation, pathogen defense, and NETosis (neutrophil extracellular trap formation). Researchers use fluorescent dyes (such as BODIPY derivatives) to visualize and study neutrophil behavior in health and disease .

Infectious Disease Research

Given its potential antibacterial properties, STK852267 derivatives could be explored in the context of infectious disease research . Investigating their effects on bacterial pathogens and understanding their interactions with cellular components may provide valuable insights for developing new antimicrobial agents .

Mécanisme D'action

Target of Action

STK852267, also known as 8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, is a complex compound with a unique structure. Compounds with similar structures have been found to interact with various targets, such as acetylcholinesterase (ache), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system .

Mode of Action

Based on the known actions of similar compounds, it can be inferred that stk852267 might interact with its targets, leading to changes in their function . For instance, compounds with similar structures have been found to inhibit AchE, affecting normal nerve pulses’ transmission .

Biochemical Pathways

Similar compounds have been found to affect various pathways, including those involving reactive oxygen species (ros) and malondialdehyde (mda), a biomarker for oxidative injury .

Result of Action

Similar compounds have been found to cause significant changes in cellular components, leading to various biological and pharmacological activities .

Propriétés

IUPAC Name |

6-(4-bromophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23BrN6O3/c1-14-13-27-17-18(23-20(27)28(14)16-5-3-15(22)4-6-16)24(2)21(30)26(19(17)29)8-7-25-9-11-31-12-10-25/h3-6,13H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKZNTWUHNSYBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)Br)N(C(=O)N(C3=O)CCN5CCOCC5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23BrN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-bromophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethylphenoxy)-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2438080.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2438081.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2438082.png)

![7-isobutyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2438083.png)

![2,7-Dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2438084.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2438089.png)

![1-[5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-cyclohexylurea](/img/structure/B2438094.png)